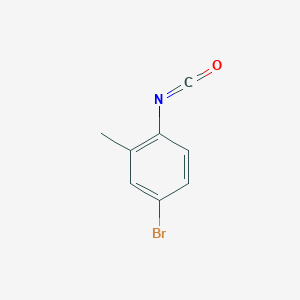

4-Bromo-2-methylphenyl isocyanate

Overview

Description

Synthesis Analysis

- The synthesis of related compounds, such as 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, involves reactions under CuI catalysis to afford moderate to good yields. This process demonstrates the reactivity of bromophenyl isocyanide derivatives in forming complex organic structures (Lygin & Meijere, 2009).

Molecular Structure Analysis

- The molecular structure of 4-Bromo-2-methylphenyl isocyanate and related compounds can be established through methods such as X-ray crystallography. For example, the structure of a related compound, 4-bromophenyl derivative, was confirmed by this technique, showcasing the utility of crystallography in understanding the structural aspects of such compounds (Atanassov, Linden, & Heimgartner, 2004).

Chemical Reactions and Properties

- Aryl isocyanates, including 4-methylphenyl isocyanate, react with various chemical agents such as amino acids. These reactions are important for understanding the chemical properties and potential applications of this compound (Sabbioni, Lamb, Farmer, & Sepai, 1997).

Physical Properties Analysis

- The physical properties of related compounds can be inferred through spectroscopic and X-ray diffraction methods. These techniques provide insights into the molecular arrangement and stability of such compounds. For instance, the crystal structure and spectral analysis of a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, were studied to understand its physical characteristics (Tamer et al., 2016).

Chemical Properties Analysis

- The chemical properties of this compound can be explored through its reactions with other chemical entities. For example, the reactions of 4-methylphenyl isocyanate with amino acids reveal important aspects of its reactivity and potential for forming complex organic molecules (Sabbioni, Lamb, Farmer, & Sepai, 1997).

Scientific Research Applications

Biomonitoring and Environmental Safety

Isocyanates, including compounds similar to 4-Bromo-2-methylphenyl isocyanate, are critical in industrial manufacturing, especially in producing polyurethanes. Research has explored their interaction with biomolecules, like DNA, to develop biomarkers for monitoring exposure in individuals. DNA adducts derived from isocyanate reactions have been synthesized and characterized, offering insights into the biological impacts of isocyanate exposure and potential routes for detecting and quantifying exposure levels in humans. For example, studies have synthesized DNA adducts from isocyanates and developed sensitive detection methods, underscoring the importance of monitoring occupational exposure to these chemicals to mitigate health risks associated with asthma and lung sensitization (Beyerbach, Farmer, & Sabbioni, 2006).

Chemical Synthesis and Polymer Development

The reactivity of isocyanates like this compound with other chemical groups underpins advancements in materials science, particularly in developing polymers with specific properties. Research into the conditions under which isocyanates react with urethanes to form allophanates highlights the nuanced understanding of isocyanate chemistry necessary for innovating new polymeric materials. These findings are crucial for improving the stability and performance of polyurethane products under various conditions, demonstrating the versatility of isocyanates in crafting materials with tailored properties for diverse applications (Lapprand et al., 2005).

Improvements in Lithium-Ion Batteries

In the field of energy storage, isocyanates have been investigated as electrolyte additives in lithium-ion batteries. The unique reactivity of aromatic isocyanates, including structures similar to this compound, with graphite anodes during the formation of the solid electrolyte interface (SEI) layer, has been shown to enhance battery performance. This research opens new avenues for developing more efficient and durable lithium-ion batteries, highlighting the potential of isocyanates to contribute to energy storage technologies and improve the performance and life span of batteries (Zhang, 2006).

Advanced Material Synthesis

The thermal rearrangement of bromooxazolines to bromoisocyanates, including derivatives similar to this compound, showcases the potential for creating novel materials through unique synthetic pathways. This process allows for the selective formation of chiral aziridinecarboxamides and aminooxazolines, depending on the reaction conditions. Such transformations highlight the role of isocyanates in synthesizing complex molecules and materials with potential applications in various fields, from pharmaceuticals to advanced polymers (Foltz et al., 2008).

Safety and Hazards

4-Bromo-2-methylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and using only in a well-ventilated area .

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, including 4-Bromo-2-methylphenyl isocyanate, are highly reactive molecules. They can react with compounds that have active hydrogen atoms to form a variety of products. For example, the reaction with water produces a primary amine and carbon dioxide .

Biochemical Pathways

Isocyanates are known to participate in various chemical reactions, leading to the formation of ureas, carbamates, and polyurethane polymers .

Pharmacokinetics

Isocyanates are generally rapidly absorbed and distributed in the body, metabolized, and excreted .

Result of Action

Exposure to isocyanates can cause irritation to the skin, eyes, and respiratory tract, and may lead to sensitization and asthma-like symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a well-ventilated place and kept away from direct sunlight . It is also recommended to avoid dust formation and inhalation of mist, gas, or vapors .

properties

IUPAC Name |

4-bromo-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAYRHQYINQHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370819 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1591-98-6 | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine](/img/structure/B71910.png)

![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)